molecular formula C6H14O2 B13255081 4-Ethoxy-2-butanol CAS No. 53892-34-5

4-Ethoxy-2-butanol

Cat. No.: B13255081
CAS No.: 53892-34-5
M. Wt: 118.17 g/mol
InChI Key: PIYVGPKPVKCJMQ-UHFFFAOYSA-N
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Description

4-Ethoxybutan-2-ol is an organic compound with the molecular formula C6H14O2. It is a type of alcohol that contains both an ethoxy group and a hydroxyl group. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxybutan-2-ol can be synthesized through the reaction of 4-chlorobutan-2-ol with sodium ethoxide. The reaction typically occurs under reflux conditions, where the sodium ethoxide acts as a nucleophile and displaces the chlorine atom in 4-chlorobutan-2-ol, resulting in the formation of 4-ethoxybutan-2-ol.

Industrial Production Methods

In an industrial setting, 4-ethoxybutan-2-ol can be produced through the etherification of butan-2-ol with ethanol in the presence of an acid catalyst. This process involves heating the reactants under controlled conditions to facilitate the formation of the ether bond.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybutan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-ethoxybutan-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-ethoxybutane using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide or other strong nucleophiles under reflux conditions.

Major Products Formed

    Oxidation: 4-Ethoxybutan-2-one

    Reduction: 4-Ethoxybutane

    Substitution: Various substituted butan-2-ol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxybutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: It can be used in the preparation of various biological assays and experiments.

    Medicine: It is explored for its potential use in drug formulation and delivery systems.

    Industry: It is used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 4-ethoxybutan-2-ol involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, while in reduction reactions, the hydroxyl group is reduced to a hydrogen atom. The ethoxy group can participate in substitution reactions, where it is replaced by other nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybutan-2-ol: Similar in structure but contains a methoxy group instead of an ethoxy group.

    Butan-2-ol: Lacks the ethoxy group and has only a hydroxyl group.

    4-Ethoxybutan-1-ol: Similar but with the hydroxyl group located at the terminal carbon.

Uniqueness

4-Ethoxybutan-2-ol is unique due to the presence of both an ethoxy group and a hydroxyl group, which allows it to participate in a variety of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

53892-34-5

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

4-ethoxybutan-2-ol

InChI

InChI=1S/C6H14O2/c1-3-8-5-4-6(2)7/h6-7H,3-5H2,1-2H3

InChI Key

PIYVGPKPVKCJMQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(C)O

Origin of Product

United States

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